Cyclopentylhydrazine

Overview

Description

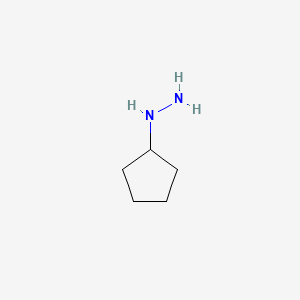

Cyclopentylhydrazine is an organic compound with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol . It is a colorless liquid with a pungent odor and is highly reactive due to the presence of the hydrazine group. This compound has been used in various scientific experiments and is commonly employed as a starting material for the synthesis of other organic compounds.

Preparation Methods

Cyclopentylhydrazine can be synthesized by reacting hydrazine hydrate with cyclopentanone in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction leads to the formation of this compound and water. The yield of this compound can be improved by using azeotropic distillation or refluxing the reaction mixture for a longer period. Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring higher yields and purity .

Chemical Reactions Analysis

Cyclopentylhydrazine undergoes various types of chemical reactions due to its reactive hydrazine group. Some of the common reactions include:

Reduction: It can be reduced to form cyclopentylamine under suitable conditions.

Substitution: This compound can react with electrophiles, such as aldehydes and ketones, to form hydrazones.

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclopentylhydrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclopentylhydrazine involves its interaction with various molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various receptors and enzymes in the brain.

Comparison with Similar Compounds

Cyclopentylhydrazine can be compared with other similar compounds, such as cyclopentylamine and other hydrazine derivatives. Some of the similar compounds include:

Cyclopentylamine: A related compound with similar chemical properties but different reactivity and applications.

Phenylhydrazine: Another hydrazine derivative with different chemical properties and applications.

Methylhydrazine: A simpler hydrazine derivative with distinct reactivity and uses.

Biological Activity

Cyclopentylhydrazine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in different biological systems, structure-activity relationships, and relevant case studies.

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the cyclopentyl group can significantly influence antibacterial efficacy against various pathogens, including resistant strains of Escherichia coli and Staphylococcus aureus. In vitro tests have shown that certain derivatives exhibit zones of inhibition comparable to standard antibiotics like ampicillin .

2. Anticancer Properties

This compound has also been evaluated for its anticancer potential. A notable study demonstrated that this compound derivatives were effective in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, with IC50 values ranging from 10-30 µM depending on the specific derivative used .

Case Study 1: Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry examined the antibacterial activity of several this compound derivatives. The results showed that compounds with longer alkyl chains attached to the hydrazine group displayed enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The most potent derivative had an MIC value of 25 µg/ml, similar to that of ampicillin .

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 50 | E. coli |

| Derivative A | 25 | S. aureus |

| Derivative B | 30 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer effects, this compound was tested against various cancer cell lines. The study found that certain derivatives induced significant cytotoxicity, with IC50 values indicating strong potential for further development as anticancer agents.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 20 | A549 |

| Derivative C | 15 | MCF-7 |

| Derivative D | 12 | HeLa |

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications to both the hydrazine and cyclopentane components can enhance biological activity. For example, substituents at the para position of the phenyl ring in derivatives have been associated with increased potency against bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cyclopentylhydrazine and its derivatives in academic research?

this compound derivatives, such as this compound hydrochloride, are synthesized via coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and triethylamine (TEA) in dichloromethane (DCM). For example, this compound reacts with benzylhydrazine or pyrazolidine under these conditions to yield target compounds with ~50% efficiency . Purity levels (e.g., 97%) are typically confirmed via HPLC or NMR, with detailed protocols emphasizing reproducibility and adherence to safety standards (e.g., UN 3263 for corrosive substances) .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural integrity?

Key methods include:

- Mass spectrometry (MS): Exact mass determination (e.g., 136.0767208 g/mol) to confirm molecular identity .

- Nuclear Magnetic Resonance (NMR): Structural validation using <sup>1</sup>H and <sup>13</sup>C spectra.

- Melting point analysis: Consistency with reported values (e.g., 110–114°C for this compound hydrochloride) .

- Chromatography: HPLC or GC-MS to assess purity (>97%) and detect impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in heterocyclic compound synthesis?

Optimization involves:

- Solvent selection: Non-polar solvents like DCM improve reaction yields by stabilizing intermediates .

- Catalyst tuning: TBTU enhances coupling efficiency compared to traditional carbodiimide-based reagents.

- Temperature control: Reactions are typically conducted at room temperature to avoid decomposition .

- Scale-up validation: Small-scale trials (e.g., 250 mg to 25 g) ensure reproducibility before larger syntheses .

Q. What strategies address stability challenges of this compound hydrochloride in aqueous solutions?

Stability can be improved by:

- pH modulation: Buffering solutions to neutral pH to prevent hydrolysis.

- Lyophilization: Storing the compound as a freeze-dried powder to extend shelf life .

- Low-temperature storage: Maintaining samples at -20°C to reduce degradation .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

- Dose-response validation: Replicating experiments across multiple cell lines (e.g., leukemia vs. prostate cancer models) to confirm specificity .

- Metabolite profiling: Using LC-MS to identify active metabolites that may contribute to divergent results.

- Epigenetic context: Accounting for cell-specific histone deacetylase (HDAC) expression levels when interpreting inhibitory effects .

Q. What computational methods predict this compound's reactivity in novel synthetic pathways?

- Density Functional Theory (DFT): Modeling electron distribution to predict nucleophilic attack sites.

- Molecular docking: Simulating interactions with biological targets (e.g., HDAC enzymes) to guide drug design .

- Retrosynthetic analysis: Fragmenting target molecules to identify feasible this compound-based intermediates .

Q. Methodological Best Practices

- Data validation: Cross-check experimental results with theoretical calculations (e.g., comparing observed vs. predicted NMR shifts) .

- Reproducibility: Document reaction conditions (solvent, catalyst, temperature) in granular detail, as per guidelines for chemical synthesis .

- Ethical reporting: Disclose conflicts of interest and validate biological assays with positive/negative controls .

Properties

IUPAC Name |

cyclopentylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-7-5-3-1-2-4-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHFZUVHADJHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276889 | |

| Record name | Cyclopentylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30923-92-3 | |

| Record name | Cyclopentylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.